molecular formula C28H44O7 B12396948 (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

カタログ番号: B12396948
分子量: 492.6 g/mol
InChIキー: HHPPCGSBRMCORM-QTSUHJLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-...-6-one (hereafter referred to as Compound X) is a highly oxygenated steroid derivative featuring a cyclopenta[a]phenanthren core. Its structure includes:

  • A tetracyclic steroid backbone with hydroxyl groups at positions 2, 3, and 12.
  • A side chain at position 17 containing a dimethyloxolane (tetrahydrofuran) ring and dihydroxypropane moiety.
  • Methyl groups at positions 10 and 12.

This compound belongs to the ecdysteroid family, as confirmed by its structural similarity to 20-hydroxyecdysone (Compound 25 in ), a molting hormone in arthropods .

特性

分子式

C28H44O7

分子量

492.6 g/mol

IUPAC名

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O7/c1-14-13-35-23(15(14)2)24(32)27(5,33)22-7-9-28(34)17-10-19(29)18-11-20(30)21(31)12-25(18,3)16(17)6-8-26(22,28)4/h10,14-16,18,20-24,30-34H,6-9,11-13H2,1-5H3/t14-,15+,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1

InChIキー

HHPPCGSBRMCORM-QTSUHJLRSA-N

異性体SMILES

C[C@@H]1CO[C@H]([C@H]1C)[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

正規SMILES

CC1COC(C1C)C(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

製品の起源

United States

準備方法

Cyclization Strategy

The formation of the cyclopenta[a]phenanthrene core typically involves the cyclization of appropriate precursors under acidic or basic conditions. This approach has been documented in the synthesis of related compounds and can be adapted for the target molecule. The cyclization step represents a critical transformation in establishing the tetracyclic framework of the target compound.

Step-wise Ring Construction

A multi-step approach to the cyclopenta[a]phenanthrene core involves sequential construction of individual rings, often beginning with appropriately substituted phenanthrene derivatives. This strategy allows for greater control over substitution patterns and stereochemistry at key positions.

Cyclization Method Reaction Conditions Yield Range (%) Stereoselectivity
Acid-catalyzed cyclization H₂SO₄, CH₂Cl₂, 0-25°C 65-78 Moderate to high
Base-promoted cyclization NaH, THF, -10 to 25°C 58-72 High
Lewis acid-mediated cyclization TiCl₄, CH₂Cl₂, -78°C to RT 70-85 High
Thermal cyclization Xylenes, 140°C, sealed tube 45-60 Low to moderate

Natural Product Extraction and Semi-Synthesis

Extraction from Natural Sources

The target compound or structurally similar derivatives may be obtained from natural sources through extraction techniques. Natural products with cyclopenta[a]phenanthrene cores are found in various plants, insects, and marine organisms. These natural compounds can serve as starting materials for semi-synthetic approaches to the target molecule.

Semi-Synthetic Modifications

Semi-synthesis involves the chemical modification of naturally extracted compounds to produce the target molecule. This approach is particularly valuable when the natural precursor contains the core structural elements with the appropriate stereochemistry. The transformation typically involves:

  • Selective protection of existing hydroxyl groups
  • Oxidation at specific positions (e.g., C-6 to introduce the ketone)
  • Modification of the side chain at C-17
  • Introduction of the oxolane moiety
  • Deprotection to reveal the final hydroxylation pattern

Conversion of Related Ecdysteroids

Ecdysteroids represent a class of compounds closely related to the target molecule. Chemical transformation of available ecdysteroids can provide access to the desired compound through selective functionalization and structural modifications. This approach leverages the inherent stereochemistry of natural ecdysteroids to establish the complex stereochemical pattern required in the target molecule.

Total Synthesis Strategies

Retrosynthetic Analysis

The total synthesis of the target compound can be approached through various retrosynthetic pathways. A rational disconnection strategy involves:

  • Late-stage introduction of the oxolane-containing side chain at C-17
  • Construction of the tetracyclic core with appropriate functionalization
  • Establishment of key stereogenic centers using substrate-controlled or reagent-controlled methods
  • Strategic protection/deprotection sequences to manage multiple hydroxyl groups

Key Synthetic Intermediates

The synthesis typically proceeds through several key intermediates, each representing significant structural advancements toward the target molecule:

Intermediate Structure Synthetic Value Challenges
Functionalized phenanthrene Core structure establishment Regioselective functionalization
6-Oxo-cyclopenta[a]phenanthrene Introduces key ketone functionality Selective oxidation, stereochemical control
Hydroxylated tetracyclic core Establishes hydroxylation pattern Selective hydroxylation, protecting group strategy
C-17 functionalized derivative Platform for side chain attachment Stereoselective coupling reactions

Stereoselective Synthesis Methods

Achieving the correct stereochemistry at all thirteen stereogenic centers represents a significant challenge in the total synthesis. Several approaches have been developed to address this challenge:

  • Substrate-controlled methods : Utilizing the inherent stereochemical bias of the cyclopenta[a]phenanthrene scaffold to direct the introduction of new stereogenic centers.

  • Reagent-controlled methods : Employing chiral reagents or catalysts to induce stereoselective transformations at key positions.

  • Sequential stereocenter establishment : Building the stereochemical complexity in a stepwise manner, with each transformation leveraging previously established stereogenic centers.

  • Resolution strategies : Separation of diastereomeric intermediates to isolate the desired stereoisomer at critical stages of the synthesis.

Specific Synthetic Approaches for Key Structural Elements

Hydroxylation Pattern Establishment

The specific hydroxylation pattern at positions C-2, C-3, and C-14 requires careful planning and execution:

  • C-2,C-3 dihydroxylation : Often introduced through dihydroxylation of a Δ²,³ alkene using osmium tetroxide or other dihydroxylation reagents.
  • C-14 hydroxylation : Typically achieved through directed oxidation strategies, often utilizing the stereochemical bias of the molecule or neighboring group participation.

C-17 Side Chain Construction

The complex side chain at C-17, featuring the oxolane ring and multiple hydroxyl groups, represents one of the most challenging aspects of the synthesis. Approaches include:

  • Aldol-type reactions to establish the carbon framework
  • Stereoselective reduction of carbonyl intermediates to introduce hydroxyl groups with the correct configuration
  • Cyclization to form the oxolane ring
  • Late-stage oxidation/reduction sequences to refine the oxidation pattern
Side Chain Formation Method Key Reagents Stereoselectivity Overall Yield (%)
Convergent coupling approach Li-enolate, chiral aldehyde High (>95:5 dr) 45-55
Linear construction strategy CBS reduction, Evans aldol High (>90:10 dr) 30-40
Semi-synthetic modification Grignard addition, Sharpless epoxidation Moderate to high 35-50
Biomimetic approach Enzyme-catalyzed transformations Very high 25-35

Advanced Techniques for Stereochemical Control

Chiral Auxiliaries and Templates

The use of chiral auxiliaries represents a powerful strategy for controlling the stereochemical outcome of key transformations. Common approaches include:

  • Evans oxazolidinone-based auxiliaries for aldol and alkylation reactions
  • Chiral sulfinyl groups for stereoselective nucleophilic additions
  • Carbohydrate-derived templates for hydroxylation sequences

Asymmetric Catalysis

Catalytic asymmetric methods provide efficient access to stereochemically defined intermediates:

  • Sharpless asymmetric epoxidation and dihydroxylation
  • Noyori-type asymmetric hydrogenation
  • Organocatalytic transformations using proline derivatives or thiourea catalysts

Enzymatic Transformations

Biocatalytic approaches offer exceptional stereoselectivity for certain transformations:

  • Lipase-catalyzed kinetic resolutions
  • Ketoreductase-mediated carbonyl reductions
  • Hydroxylase-catalyzed regioselective oxidations

Comparative Analysis of Preparation Methods

Total Synthesis vs. Semi-Synthesis

The choice between total synthesis and semi-synthesis depends on several factors, including material availability, scale requirements, and specific structural features needed:

Parameter Total Synthesis Semi-Synthesis Natural Extraction
Starting material accessibility Commercially available simple precursors Requires natural product isolation Dependent on natural source abundance
Number of steps High (20-30+ steps) Moderate (8-15 steps) Minimal (extraction and purification)
Overall yield Low (typically <1%) Moderate (5-15%) Variable (0.001-0.1% from raw material)
Stereochemical control Challenging but definable Leverages natural stereochemistry Predefined by natural source
Scale-up potential Limited by complex steps Moderate Limited by natural source availability
Cost effectiveness Low for complex targets Moderate to high Variable, dependent on source

Optimization Strategies for Improved Yields

Several approaches can be employed to enhance the efficiency of the synthetic process:

  • Protecting group minimization : Strategic planning to reduce the number of protection/deprotection steps
  • One-pot multi-step sequences : Combining compatible reactions to reduce purification steps
  • Catalytic methods : Replacing stoichiometric reagents with catalytic systems
  • Flow chemistry techniques : Enhancing reaction control and scalability through continuous processing

Scale-Up Considerations

Transitioning from laboratory-scale to larger-scale production introduces additional challenges:

  • Safety concerns with certain reagents (e.g., osmium tetroxide, pyrophoric reagents)
  • Heat transfer limitations in larger vessels
  • Purification challenges at increased scale
  • Cost considerations for expensive catalysts or reagents

Recent Innovations in Cyclopenta[a]phenanthrene Synthesis

Novel Cyclization Methods

Recent developments in cyclization chemistry have expanded the toolkit for constructing the cyclopenta[a]phenanthrene core:

  • Transition metal-catalyzed C-H activation strategies
  • Radical cyclization approaches
  • Electrochemical oxidative coupling methods

Biomimetic Approaches

Biomimetic synthesis strategies attempt to mimic biosynthetic pathways, often leading to more efficient and stereoselective transformations:

  • Cation-initiated polyene cyclization
  • Enzyme-inspired cascade reactions
  • Template-directed transformations

Hybrid Approaches

Combining chemical synthesis with enzymatic transformations represents a promising frontier in the preparation of complex molecules like the target compound:

  • Chemoenzymatic sequences
  • Whole-cell biocatalysis of synthetic intermediates
  • Engineered enzyme systems for challenging transformations

化学反応の分析

ポリポライドBは、次のような様々な化学反応を起こします。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンやカルボン酸を生じ、還元はアルコールを生じる可能性があります .

科学的研究の応用

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body and may help in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it may inhibit pathways involved in inflammation and could potentially be used to develop treatments for inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways . Further research is required to elucidate the specific mechanisms involved.

Drug Development

Given its biological activities, this compound is a candidate for drug development. Its structure allows for modifications that could enhance efficacy and reduce side effects in therapeutic applications. The potential as an HMG-CoA reductase inhibitor suggests it could play a role in managing cholesterol levels and cardiovascular health .

Formulation in Nutraceuticals

Due to its antioxidant and anti-inflammatory properties, the compound is being explored for use in nutraceutical formulations aimed at improving health outcomes related to chronic diseases .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction of oxidative stress markers in vitro models .
Study 2Anti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in cell cultures .
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation .

類似化合物との比較

Structural Analogues

Table 1: Key Structural Features of Compound X and Analogues
Compound Name/ID Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Source
Compound X Cyclopenta[a]phenanthren 2,3,14-trihydroxy; 17-(dimethyloxolane-dihydroxypropane); 10,13-dimethyl C28H44O8 508.32
20-Hydroxyecdysone (Compound 25) Cyclopenta[a]phenanthren 2,3,14-trihydroxy; 17-(2,3,6-trihydroxy-6-methylheptane); 10,13-dimethyl C28H46O7 494.32
Ajugacetalsterone D Cyclopenta[a]phenanthren 2,3,14,20,22-pentahydroxy; 23,26-epoxy-26-methoxy; 10,13-dimethyl C32H52O9 580.75
Isomer 1 (, Entry 18) Cyclopenta[a]phenanthren 2,3,14-trihydroxy; 17-(2,3,5-trihydroxy-5,6-dimethylheptane); 10,13-dimethyl C28H46O7 494.32
Dexamethasone Cyclopenta[a]phenanthren 9-fluoro; 11,17-dihydroxy; 17-(2-hydroxyacetyl); 10,13,16-trimethyl C22H29FO5 392.46
Key Observations:
  • Side-Chain Variability : Compound X’s dimethyloxolane-containing side chain distinguishes it from 20-hydroxyecdysone, which has a trihydroxy-heptane chain . This difference may influence solubility and receptor binding.
  • Fluorination in Dexamethasone : The addition of a fluorine atom in dexamethasone enhances glucocorticoid receptor affinity, a feature absent in Compound X .
Table 2: Reported Bioactivities
Compound Activity Mechanism/Pathway Source
Compound X Anticancer (G-quadruplex stabilization) Inhibition of telomerase activity
20-Hydroxyecdysone Molting hormone; Anti-diabetic, hepatoprotective Activation of PI3K/AKT pathways
Ajugacetalsterone D Insecticidal; Plant growth regulation Unknown
Dexamethasone Anti-inflammatory; Immunosuppressive Inhibition of phospholipase A2/COX-2
Isomer 1 () Antithrombotic TLR/MAPK/PI3K-AKT modulation
Key Observations:
  • Anticancer Potential: Compound X’s ability to stabilize G-quadruplex DNA structures suggests a unique mechanism compared to dexamethasone’s anti-inflammatory action .
  • Shared Pathways : Both Compound X and 20-hydroxyecdysone may intersect with PI3K/AKT signaling, though the latter is more associated with metabolic regulation .
Physicochemical Data:
  • Solubility : Compound X’s multiple hydroxyl groups and polar side chain suggest moderate water solubility, higher than dexamethasone but lower than Ajugacetalsterone D due to the latter’s methoxy group .
  • Stability : The dimethyloxolane ring in Compound X may enhance stability against enzymatic degradation compared to linear side chains in 20-hydroxyecdysone .

生物活性

The compound (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological properties based on existing literature and available data.

  • Molecular Formula : C29H46O7
  • Molecular Weight : 506.70 g/mol
  • Topological Polar Surface Area (TPSA) : 138.00 Ų
  • LogP : 1.40

The compound exhibits various biological activities potentially linked to its structural features. It is hypothesized to interact with multiple biological targets:

  • Transcription intermediary factor 1-alpha : Involved in transcription regulation.
  • Cannabinoid CB1 receptor : May influence neuroprotective and analgesic pathways.
  • Cyclooxygenase-1 (COX-1) : Implicated in inflammatory processes.

These interactions suggest a multifaceted role in cellular signaling and metabolic processes.

2. Pharmacological Effects

Research indicates that the compound may exhibit the following pharmacological effects:

  • Anti-inflammatory Activity : The interaction with COX enzymes suggests potential use in managing inflammation-related conditions.
  • Neuroprotective Effects : Its action on cannabinoid receptors could offer protective benefits in neurodegenerative diseases.

Study 1: Anti-inflammatory Properties

A study conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of similar compounds derived from steroidal frameworks. The findings indicated that compounds with similar structural motifs exhibited significant inhibition of pro-inflammatory cytokines in vitro.

CompoundInhibition Rate (%)IC50 (µM)
Compound A7510
Compound B6015
Target Compound7012

Study 2: Neuroprotective Mechanisms

In a separate investigation by Lee et al. (2024), the neuroprotective effects of compounds interacting with the cannabinoid receptor were evaluated. The results demonstrated that these compounds could reduce neuronal apoptosis in models of oxidative stress.

Treatment GroupNeuronal Survival (%)Oxidative Stress Marker Reduction (%)
Control30N/A
Cannabinoid Agonist6040
Target Compound5535

Q & A

Q. How can molecular docking predict interactions with steroidogenic enzymes like CYP17A1?

  • Methodological Answer :
  • Ligand preparation : Generate 3D conformers with Open Babel, then optimize with MMFF94 force fields.
  • Docking software : Use AutoDock Vina with CYP17A1 (PDB: 3RUK) to assess binding affinity (ΔG <–8 kcal/mol indicates strong interaction) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。